
A Comparative Guide to the Mechanical
Properties of Solder Alloy Compositions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 301-186-9

Cat. No.: B12673181 Get Quote

For researchers, scientists, and professionals in electronics manufacturing and material

science, the selection of a suitable solder alloy is critical to ensuring the long-term reliability and

performance of electronic assemblies. This guide provides a comprehensive comparison of the

mechanical properties of various solder alloy compositions, supported by experimental data

and detailed testing methodologies.

The transition towards lead-free soldering, driven by environmental regulations such as the

RoHS directive, has spurred extensive research into the mechanical characteristics of

alternative alloys. Understanding properties such as tensile strength, shear strength, creep

resistance, and fatigue life is paramount for predicting the durability of solder joints under

various operational stresses. This document aims to provide an objective comparison to aid in

the material selection process.

Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of several common solder

alloys. The data presented is a synthesis of findings from multiple research studies and should

be considered as representative values. Actual properties can vary based on specific

processing conditions, such as cooling rates and aging.
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Solder
Alloy
Composit
ion

Melting
Point (°C)

Tensile
Strength
(MPa)

Shear
Strength
(MPa)

Elongatio
n (%)

Young's
Modulus
(GPa)

Fatigue
Life
(Cycles to
Failure)

Sn63Pb37

(Eutectic

Tin-Lead)

183 30 - 50 20 - 45.5 30 - 50 30 - 40 ~3000

SAC305

(Sn-3.0Ag-

0.5Cu)

217 - 220 27.3 - 55 35.9 - 59 20 - 40 40 - 55.356
1000 -

2500[1]

SAC387

(Sn-3.8Ag-

0.7Cu)

217 ~58 ~63.8 ~35 ~52
Similar to

SAC305

Sn-3.5Ag 221 35 - 50 - ~40 ~45 -

Sn-0.7Cu 227 25 - 40 - 25 - 40 ~48
Lower than

SAC alloys

Sn-58Bi 138 40 - 60 ~62.5 15 - 25 ~45

Lower due

to

brittleness[

2]

Sn-5Sb 232 - 240 30 - 45 - 30 - 45 ~50
Good, high

strength

In-based

alloys (e.g.,

In52Sn48)

118 Low - High Low

Excellent

thermal

fatigue

properties[

3]

Experimental Protocols
The mechanical properties listed above are determined through standardized testing

procedures. The following outlines the typical methodologies for key experiments.
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Tensile Testing
Tensile testing is performed to determine the ultimate tensile strength (UTS), yield strength, and

ductility (elongation) of a solder alloy.

Procedure:

Specimen Preparation: Bulk solder is cast into standardized "dog-bone" shaped specimens

according to standards such as ASTM E8.[4][5][6] The dimensions of the specimen are

precisely measured.

Test Setup: The specimen is mounted into the grips of a universal testing machine. An

extensometer is attached to the gauge section of the specimen to accurately measure strain.

Loading: A uniaxial tensile load is applied at a constant strain rate, typically in the range of

10⁻⁴ to 10⁻² s⁻¹.[7]

Data Acquisition: The applied load and the corresponding elongation are continuously

recorded until the specimen fractures.

Analysis: The recorded data is used to plot a stress-strain curve, from which the UTS, yield

strength (often at 0.2% offset), and percent elongation can be determined.

Shear Testing
Shear testing evaluates the strength of a solder joint, which is often more representative of the

stresses experienced in electronic assemblies.

Procedure:

Specimen Preparation: A lap shear test specimen is prepared by soldering two substrates

(e.g., copper pads on a PCB) together with the solder alloy being tested. The joint geometry

is carefully controlled.

Test Setup: The specimen is clamped into a shear testing fixture within a universal testing

machine.

Loading: A shear force is applied to the joint at a constant displacement rate.
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Data Acquisition: The applied load is recorded as a function of displacement until the joint

fails.

Analysis: The shear strength is calculated by dividing the maximum load by the area of the

solder joint.

Fatigue Testing
Fatigue testing is crucial for predicting the lifespan of solder joints under cyclic loading, which is

a common failure mode in electronics due to thermal cycling.[8]

Procedure:

Specimen Preparation: Solder joint specimens, often on actual electronic components like

Ball Grid Arrays (BGAs), are prepared.

Test Setup: The specimens are placed in a thermal cycling chamber or a mechanical testing

machine capable of applying cyclic loads.

Loading: The specimens are subjected to repeated cycles of temperature change (e.g.,

-40°C to 125°C) or mechanical strain at a specific frequency.[1]

Failure Detection: The electrical resistance of the solder joint is continuously monitored. A

significant increase in resistance indicates the formation of a crack and is defined as failure.

Analysis: The number of cycles to failure is recorded. The Coffin-Manson model is often

used to relate the plastic strain range to the fatigue life.[1]

Creep Testing
Creep is the time-dependent deformation of a material under a constant load, which is

significant for solders as they often operate at temperatures close to their melting point.

Procedure:

Specimen Preparation: Similar to tensile testing, specimens are prepared from the bulk

solder alloy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/Solder_fatigue
https://www.allpcb.com/blog/pcb-manufacturing/solder-joint-fatigue-analysis-predicting-lifespan-and-preventing-failures.html
https://www.allpcb.com/blog/pcb-manufacturing/solder-joint-fatigue-analysis-predicting-lifespan-and-preventing-failures.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12673181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Setup: The specimen is placed in a creep testing machine, which allows for the

application of a constant load at a controlled temperature.

Loading: A constant tensile or compressive load is applied to the specimen.

Data Acquisition: The strain (elongation or compression) of the specimen is measured over

an extended period.

Analysis: A creep curve (strain versus time) is plotted to determine the steady-state creep

rate. The results are often analyzed using power-law creep models.

Visualizations
The following diagrams illustrate the experimental workflow for mechanical testing and the

interrelation of key mechanical properties.
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Experimental workflow for solder alloy mechanical property characterization.
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Interrelation of solder alloy composition and key mechanical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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